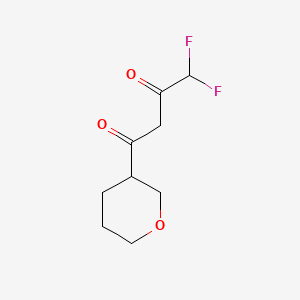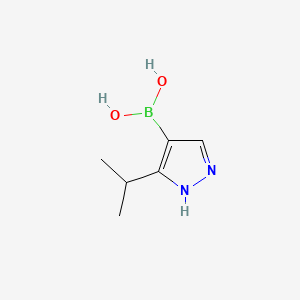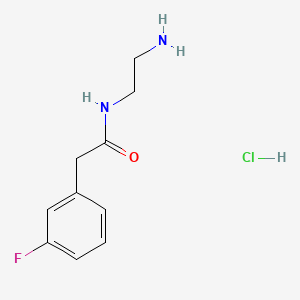
2,5-Dibromo-3,6-difluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dibromo-3,6-difluoropyridine is a halogenated pyridine derivative Pyridines are a class of heterocyclic aromatic organic compounds characterized by a six-membered ring structure composed of five carbon atoms and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3,6-difluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the nucleophilic substitution reaction, where fluorine atoms are introduced into the pyridine ring. For example, 2,5-difluoropyridine can be prepared by the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide . Bromination can then be achieved using reagents such as bromine or N-bromosuccinimide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using efficient and cost-effective reagents. The use of automated reactors and continuous flow systems can enhance the yield and purity of the final product. Safety measures are crucial due to the reactive nature of halogenating agents.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dibromo-3,6-difluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form new carbon-carbon or carbon-heteroatom bonds through coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium fluoride (KF) for fluorination and bromine (Br2) for bromination.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various fluorinated or brominated pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
2,5-Dibromo-3,6-difluoropyridine has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,5-Dibromo-3,6-difluoropyridine involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The electron-withdrawing effects of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways and chemical reactions, making the compound valuable in research and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dibromo-3,5-difluoropyridine: Another halogenated pyridine with similar properties but different substitution patterns.
2,5-Dibromopyridine: Lacks fluorine atoms, resulting in different chemical behavior and applications.
2,6-Difluoropyridine: Contains only fluorine atoms, leading to distinct reactivity and uses.
Uniqueness
2,5-Dibromo-3,6-difluoropyridine is unique due to the specific combination of bromine and fluorine atoms at the 2,5 and 3,6 positions, respectively.
Eigenschaften
Molekularformel |
C5HBr2F2N |
|---|---|
Molekulargewicht |
272.87 g/mol |
IUPAC-Name |
2,5-dibromo-3,6-difluoropyridine |
InChI |
InChI=1S/C5HBr2F2N/c6-2-1-3(8)4(7)10-5(2)9/h1H |
InChI-Schlüssel |
SWTYHYZZPHCYNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC(=C1Br)F)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Pyrrolidin-3-yl)-1,3-thiazol-4-yl]aceticaciddihydrochloride](/img/structure/B13465320.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetate](/img/structure/B13465325.png)



![2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B13465343.png)
![4-(Ethoxycarbonyl)-7-thiabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13465346.png)

![1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride](/img/structure/B13465350.png)
![2-{1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-2-yl}acetic acid](/img/structure/B13465352.png)
![3-[2-(difluoromethyl)-1H-imidazol-1-yl]propan-1-ol](/img/structure/B13465357.png)
![5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid](/img/structure/B13465358.png)
![7,7-Dimethyl-2-azaspiro[3.5]nonane](/img/structure/B13465369.png)

